molecular formula C2H3N3O B1215337 Methylnitrosocyanamide CAS No. 33868-17-6

Methylnitrosocyanamide

Cat. No. B1215337
CAS RN: 33868-17-6
M. Wt: 85.07 g/mol
InChI Key: DHOYZNRIPLSCPT-UHFFFAOYSA-N
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Description

Methylnitrosocyanamide is a potent carcinogen . It has been used in experiments to induce revertants in a strain of Escherichia coli carrying an amber mutation in a gene for tryptophan (trp) biosynthesis and an ochre mutation in a gene for alkaline phosphatase biosynthesis .


Chemical Reactions Analysis

Methylnitrosocyanamide has been found to preferentially induce GC → AT transition mutations . Other base substitution mutations are also induced but at about 10% of this frequency .

Scientific Research Applications

Mutagenic Action and Carcinogenicity

Methylnitrosocyanamide (MNC) has been extensively studied for its mutagenic action and carcinogenicity. Research by Hidaka et al. (1978) demonstrated that MNC induced mutations predominantly in suppressor genes, particularly in gene supE, in a strain of Escherichia coli. This suggests that MNC preferentially induces GC to AT transition mutations, though other base substitution mutations can also occur (Hidaka, Ishizawa, Otsuji, & Endo, 1978). Similarly, Ochi and Umeda (1977) found that MNC was significantly more potent than N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in inducing chromosome aberration and mutation in cultured mammalian cells (Ochi & Umeda, 1977).

Mutagenicity in Food Components

Endo and Takahashi (1973) identified MNC as the active principle responsible for the mutagenicity of methylguanidine when nitrosated in weakly acidic conditions, such as in simulated gastric juice. They found that MNC's mutagenic activity was significantly higher than that of N-methyl-N'-nitro-N-nitrosoguanidine under neutral pH (Endo & Takahashi, 1973).

Chromosomal and Genetic Alterations

Research also shows that MNC can induce chromosomal aberrations and mutations. Inui and Taketomi (1977) observed that MNC caused a marked increase in mutations and chromosomal aberrations in Syrian hamster embryonic cells, similar to the effects of MNNG (Inui & Taketomi, 1977).

Formation and Stability in Various Conditions

Ishizawa et al. (1979) investigated the formation of MNC from methylguanidine and sodium nitrite in simulated gastric juice and in the stomachs of rats. They found that the initial rate of MNC formation was directly proportional to the molar ratio of reactants and that MNC decomposed rapidly in acidic conditions, suggesting a potential in vivo significance of MNC formation (Ishizawa, Utsunomiya, Kinoshita, & Endo, 1979).

Carcinogenicity and Toxicity in Animal Models

Fukushima et al. (1977) studied the effect of iodoacetamide or Tween 60 on the carcinogenicity of MNC in rats, observing a significant increase in the incidence of tumors in rats treated with MNC and iodoacetamide simultaneously. This indicates MNC's carcinogenic potential under certain conditions (Fukushima, Hibino, Shibata, Tsuda, Shirai, Takahashi, & Ito, 1977).

properties

IUPAC Name

methyl(nitroso)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O/c1-5(2-3)4-6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYZNRIPLSCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020884
Record name Methylnitrosocyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylnitrosocyanamide

CAS RN

33868-17-6
Record name N-Methyl-N-nitrosocyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33868-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylnitrosocyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033868176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylnitrosocyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLNITROSOCYANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FK4E5UN7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
SS Mirvish, DL Nagel, J Sams - The Journal of Organic Chemistry, 1973 - ACS Publications
Methylnitrosocyanamide (3) and ethylnitrosocyanamide (4) were synthesized by aqueous nitrosation of the cyanamides. The ir spectra showed C= N and N—O bands. The uv spectra …
Number of citations: 16 pubs.acs.org
Y Masuda, K Shimamura, H Endo - Food and Cosmetics Toxicology, 1978 - Elsevier
An analytical method developed for determining methylnitrosocyanamide (MNC) and methylnitrosourea (MNU) in aqueous solution and involving extraction with methylene chloride …
Number of citations: 7 www.sciencedirect.com
M Ishizawa, T Utsunomiya, N Kinoshita… - Journal of the National …, 1979 - academic.oup.com
The formation of methylnitrosocyanamide (MNC), a carcinogenic N-nitroso compound, from methylguanidine (MG) and NaNO 2 , in simulated gastric juice (SGJ) and in the stomachs of …
Number of citations: 5 academic.oup.com
H ENDO, K TAKAHASHI, N KINOSHITA… - Proceedings of the …, 1974 - jstage.jst.go.jp
… l2)-14> We have also demonstrated that the mutagenic principle of nitrosated MG is methylnitrosocyanamide(MNC) and its mutagenicity is qualitatively similar to that of MNNG. 3> It is …
Number of citations: 36 www.jstage.jst.go.jp
S FUKUSHIMA, T HIBINO, M SHIBATA… - … Japanese Journal of …, 1977 - jstage.jst.go.jp
… Methylnitrosocyanamide (MNC) is an Nnitroso compound produced by either in vitro or in vivo nitrosation of methylguanidine in gastric juice.1.2) It is a potent mutagenic and …
Number of citations: 7 www.jstage.jst.go.jp
N Inui, M Taketomi - … Research/Fundamental and Molecular Mechanisms of …, 1977 - Elsevier
Hamster embryonic fibroblasts were treated directly with various concentrations of methylnitrosocyanamide (MNC), a nitrosated product of methylguanidine (MG) or N-methyl-N′-nitro-N…
Number of citations: 11 www.sciencedirect.com
SS Mirvish - Journal of the National Cancer Institute, 1971 - academic.oup.com
… Wc plan to publish a report on the identification of X as methylnitrosocyanamide LCH3.:\(:\0).… , or loses ammonia to form methylnitrosocyanamide. The latter could also be hydrolyzed to …
Number of citations: 200 academic.oup.com
K Hidaka, M Ishizawa, N Otsuji, H Endo - Cancer Research, 1978 - AACR
… A potent carcinogen, methylnitrosocyanamide was used to … Trp + revertants induced by methylnitrosocyanamide were due to … We conclude that methylnitrosocyanamide preferentially …
Number of citations: 2 aacrjournals.org
T OCHI, M UMEDA - GANN Japanese Journal of Cancer Research, 1977 - jstage.jst.go.jp
MATERIALS AND METHODS Cell Line, Medium, and Test Chemicals FM3A cells11) from a C3H mouse mammary carcinoma were grown in suspension in Eagle's minimum essential …
Number of citations: 2 www.jstage.jst.go.jp
H Endo, K Takahashi - Biochemical and Biophysical Research …, 1973 - Elsevier
… to be methylnitrosocyanamide. … (AAA) seem to suggest that it is the methylnitrosocyanamide, … Here we will show that methylnitrosocyanamide …
Number of citations: 39 www.sciencedirect.com

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